Receptor Binding Profile of 2-Benzylidenehydrazinecarboximidamide vs. the α2-Adrenergic Agonist Guanabenz
2-Benzylidenehydrazinecarboximidamide demonstrates a fundamentally different receptor binding profile compared to its 2,6-dichloro-substituted analog, Guanabenz. While Guanabenz is a potent α2-adrenergic receptor agonist with a pEC50 of 8.25, 2-Benzylidenehydrazinecarboximidamide shows no significant activity at this receptor, with a reported EC50 > 29.9 µM for the Guanine nucleotide-binding protein subunit alpha-15 target [1]. This indicates that the unsubstituted benzylidene core confers a distinct selectivity profile, avoiding the potent α2-agonism that defines Guanabenz's pharmacological action [2].
| Evidence Dimension | Receptor Binding Affinity (EC50/pEC50) |
|---|---|
| Target Compound Data | EC50 > 29.9 µM (Guanine nucleotide-binding protein subunit alpha-15) |
| Comparator Or Baseline | Guanabenz (2,6-dichloro analog): pEC50 = 8.25 (α2-adrenergic receptor) |
| Quantified Difference | >100-fold difference in potency; different target engagement profile |
| Conditions | In vitro receptor binding assays |
Why This Matters
For researchers requiring an aminoguanidine scaffold devoid of α2-adrenergic activity, 2-Benzylidenehydrazinecarboximidamide offers a cleaner starting point than Guanabenz, reducing confounding off-target effects.
- [1] BindingDB. BDBM96604: 2-[(E)-benzylideneamino]guanidine. Affinity Data: EC50 > 2.99E+4 nM for Guanine nucleotide-binding protein subunit alpha-15. View Source
- [2] TargetMol. Guanabenz Acetate (Wytensin) Product Information. pEC50 for α2-adrenergic receptor subtypes. View Source
